molecular formula C₃₀H₃₁NO₃ B1140796 1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE CAS No. 1076198-90-7

1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE

Cat. No.: B1140796
CAS No.: 1076198-90-7
M. Wt: 453.57
InChI Key:
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Description

1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE] is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, an indanone moiety, and benzyl groups, which contribute to its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of the compound, also known as “1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl methylpiperidine”, are yet to be identified. The compound is related to Donepezil , suggesting it may have similar targets, such as acetylcholinesterase, a key enzyme involved in the termination of impulse transmission at cholinergic synapses.

Pharmacokinetics

Based on its structural similarity to donepezil, it might be well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indanone Moiety: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and methoxy reagents.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.

    Final Coupling Step: The final step involves the coupling of the indanone moiety with the piperidine ring, typically through a condensation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE] has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE]
  • 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl ethylpiperidine]
  • 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl propylpiperidine]

Uniqueness

This compound] stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-33-28-18-25-17-26(16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23)30(32)27(25)19-29(28)34-21-24-10-6-3-7-11-24/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVLOAOZVBVDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849553
Record name 6-(Benzyloxy)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-90-7
Record name 2,3-Dihydro-5-methoxy-6-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Benzyloxy)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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